![molecular formula C22H20N2O4 B5912542 N-[(E)-1-(4-methoxyphenyl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5912542.png)
N-[(E)-1-(4-methoxyphenyl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
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Overview
Description
N-[(E)-1-(4-methoxyphenyl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a methylanilino group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-methoxyphenyl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxylic acid, which is then coupled with an appropriate amine to form the carboxamide. The key steps include:
Formation of Furan-2-carboxylic Acid: This can be achieved through the oxidation of furfural using oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reaction: The furan-2-carboxylic acid is then reacted with an amine derivative, such as 1-(4-methoxyphenyl)-3-(2-methylanilino)-3-oxoprop-1-en-2-ylamine, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods to optimize reaction conditions and yields would be essential.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-methoxyphenyl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the oxopropenyl moiety can be reduced to form alcohols.
Substitution: The methylanilino group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(E)-1-(4-methoxyphenyl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-methoxyphenyl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Receptor Modulation: Interaction with cell surface receptors can modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used for its antiseptic properties.
Vanillin Acetate: A compound with a similar methoxyphenyl group, used in flavoring and fragrance industries.
Uniqueness
N-[(E)-1-(4-methoxyphenyl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is unique due to its combination of a furan ring and a methylanilino group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-15-6-3-4-7-18(15)23-21(25)19(24-22(26)20-8-5-13-28-20)14-16-9-11-17(27-2)12-10-16/h3-14H,1-2H3,(H,23,25)(H,24,26)/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGPEJWZXICJAC-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)OC)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C\C2=CC=C(C=C2)OC)/NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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